5-Phenyl-3-(2-((trimethylsilyl)oxy)propan-2-yl)-4,5-dihydroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-(2-((trimethylsilyl)oxy)propan-2-yl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a phenyl group, a trimethylsilyl group, and a dihydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(2-((trimethylsilyl)oxy)propan-2-yl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced through a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition and silylation steps, as well as advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening and formation of amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 5-Phenyl-3-(2-hydroxypropan-2-yl)-4,5-dihydroisoxazole.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
5-Phenyl-3-(2-((trimethylsilyl)oxy)propan-2-yl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(2-((trimethylsilyl)oxy)propan-2-yl)-4,5-dihydroisoxazole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in oxidative
Properties
CAS No. |
91157-63-0 |
---|---|
Molecular Formula |
C15H23NO2Si |
Molecular Weight |
277.43 g/mol |
IUPAC Name |
trimethyl-[2-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)propan-2-yloxy]silane |
InChI |
InChI=1S/C15H23NO2Si/c1-15(2,18-19(3,4)5)14-11-13(17-16-14)12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3 |
InChI Key |
ZOPHIOYBJMYEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NOC(C1)C2=CC=CC=C2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.